2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate
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Overview
Description
2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate is a complex organic compound with a unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclo[3.1.1]heptane ring system with dimethyl and dichlorophenoxy substituents, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate involves multiple steps. One common synthetic route includes the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its bicyclic structure allows it to fit into certain biological receptors, influencing their activity. The dichlorophenoxy group may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
Myrtenol: Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl- (C10H16O).
Nopol: Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl- (C11H18O).
α-Bergamotene: Bicyclo[3.1.1]hept-2-ene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)- (C15H24).
These compounds share similar bicyclic structures but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
6293-88-5 |
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Molecular Formula |
C20H24Cl2O3 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C20H24Cl2O3/c1-12(25-18-7-6-15(21)11-17(18)22)19(23)24-9-8-13-4-5-14-10-16(13)20(14,2)3/h4,6-7,11-12,14,16H,5,8-10H2,1-3H3 |
InChI Key |
IUVHZFAEXACUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCC1=CCC2CC1C2(C)C)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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